1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one
Overview
Description
1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C10H10F2O4S . It has a molecular weight of 264.25 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O2S/c1-6(13)7-3-4-9(15-10(11)12)8(5-7)14-2/h3-5,10H,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 411.1±45.0 °C . It’s important to note that these are predicted values and actual measurements may vary.Scientific Research Applications
Synthesis and Chemical Reactions :
- A study by Crich and Smith (2000) demonstrated the use of related compounds in the generation of glycosyl triflates from thioglycosides. This process is crucial in the synthesis of glycosides, which have wide applications in medicinal chemistry.
- Toteva and Richard (1996) investigated the nucleophilic substitution and elimination reactions of compounds similar to 1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one, providing insights into the reaction mechanisms of tertiary carbocations in aqueous solutions.
- The study by Coxon, Cambridge, and Nam (2004) explored the differentiation of prochiral hydrogens in compounds related to 1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one. This is significant for the synthesis of chiral molecules, which are important in the development of pharmaceuticals.
Materials Science Applications :
- In the field of materials science, Kim, Robertson, and Guiver (2008) synthesized new sulfonated side-chain grafting units using compounds with structural similarities to 1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one. These materials have potential applications in fuel cell technology.
Organic Synthesis and Catalysis :
- Gregorčič and Zupan (1977) conducted a study on the reaction of substituted (difluoroiodo)arenes with related compounds, leading to the formation of difluoro compounds. This type of reaction is important in the field of organic synthesis and catalysis.
Environmental Science :
- The degradation of compounds structurally similar to 1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one by fungi was studied by Grifoll and Hammel (1997). This research is relevant to understanding the environmental fate and biodegradation of synthetic chemicals.
properties
IUPAC Name |
1-[4-(difluoromethylsulfonyl)-3-methoxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4S/c1-6(13)7-3-4-9(8(5-7)16-2)17(14,15)10(11)12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDJXUXDVGZLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202234 | |
Record name | 1-[4-[(Difluoromethyl)sulfonyl]-3-methoxyphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Difluoromethanesulfonyl-3-methoxyphenyl)ethan-1-one | |
CAS RN |
1235441-69-6 | |
Record name | 1-[4-[(Difluoromethyl)sulfonyl]-3-methoxyphenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[(Difluoromethyl)sulfonyl]-3-methoxyphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.